6-Methyl-2-(phenylethynyl)pyridine (MPEP) is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). [] It is widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes, including addiction, pain, and neuropsychiatric disorders. []
6-Methyl-2-(4-trifluoromethylbenzoyl)pyridine is a chemical compound notable for its unique structure and properties. It belongs to the class of fluorinated pyridines, characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a pyridine ring. This compound has the molecular formula and a molecular weight of 265.23 g/mol. The compound's IUPAC name is (6-methylpyridin-2-yl)-[4-(trifluoromethyl)phenyl]methanone, and it is recognized by its CAS number 1187164-27-7.
The synthesis of 6-Methyl-2-(4-trifluoromethylbenzoyl)pyridine typically employs the Suzuki–Miyaura cross-coupling reaction, which is favored for forming carbon-carbon bonds under mild conditions with good functional group tolerance. This method involves coupling a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
The reaction conditions are optimized for high yield and purity, often utilizing continuous flow reactors to enhance efficiency. Control over temperature, pressure, and reaction time is critical in both laboratory and industrial settings to achieve the desired product quality.
The molecular structure of 6-Methyl-2-(4-trifluoromethylbenzoyl)pyridine can be represented using several notations:
1S/C14H10F3NO/c1-9-5-4-8-12(18-9)13(19)10-6-2-3-7-11(10)14(15,16)17/h2-8H,1H3
CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F
These representations provide insight into the compound's connectivity and stereochemistry, facilitating computational modeling and visualization in chemical databases .
6-Methyl-2-(4-trifluoromethylbenzoyl)pyridine is involved in various chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions employed. For instance, oxidation may yield oxides while reduction can lead to various functionalized derivatives.
The mechanism of action for 6-Methyl-2-(4-trifluoromethylbenzoyl)pyridine involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. Inside cells, it interacts with enzymes and receptors, potentially modulating their activities. The precise pathways depend on the biological context being studied, indicating its relevance in medicinal chemistry.
6-Methyl-2-(4-trifluoromethylbenzoyl)pyridine exhibits distinct physical properties:
The chemical properties include stability under various conditions due to the presence of both methyl and trifluoromethyl groups, which contribute to its reactivity and interaction with other molecules. Its solubility characteristics are influenced by its lipophilicity, making it suitable for applications in organic synthesis and material science.
6-Methyl-2-(4-trifluoromethylbenzoyl)pyridine has several significant applications across various fields:
The integration of trifluoromethylpyridine (TFMP) derivatives into medicinal chemistry represents a strategic evolution in rational drug design, driven by the pursuit of enhanced bioactivity and optimized physicochemical profiles. The genesis of this compound class dates to 1947, with the first reported synthesis of TFMP via chlorination and fluorination of picoline, mirroring earlier benzotrifluoride production methods [1] . This breakthrough established foundational synthetic pathways that would later enable industrial-scale production. For decades, TFMP derivatives remained primarily laboratory curiosities due to complex synthesis and purification challenges. The pivotal transformation occurred in the early 1980s with the development of economically viable manufacturing processes, particularly vapor-phase reactions using fluidized-bed reactors operating above 300°C with transition metal catalysts like iron fluoride . This technological leap transformed TFMP from chemical novelties into practical building blocks for bioactive molecules.
The agrochemical industry spearheaded the practical application of TFMP derivatives, with fluazifop-butyl becoming the first commercially successful TFMP-containing herbicide in 1982. Its exceptional inhibition of perennial grass weeds demonstrated the real-world impact of trifluoromethylpyridine chemistry [1] . This success catalyzed extensive research and development, leading to an exponential increase in patents and publications from 1980 onward. By 2021, over 20 TFMP-containing agrochemicals had acquired ISO common names, with fluazinam (fungicide), flonicamid (insecticide), and sulfoxaflor (insecticide) representing diverse applications enabled by the unique properties of the TFMP moiety [1] . The trifluoromethyl group's strong electron-withdrawing nature (Hammett constant σp = 0.54) combined with the pyridine nitrogen's hydrogen-bond accepting capability created synergistic effects that enhanced binding affinity to biological targets while improving pharmacokinetic properties like systemic distribution and metabolic stability .
Table 1: Historical Milestones in TFMP Derivative Development
Time Period | Key Advancement | Impact on Drug Discovery |
---|---|---|
Pre-1980s | Initial synthesis methods established (chlorination/fluorination of picoline) | Laboratory-scale production of TFMP isomers enabled preliminary biological screening |
Early 1980s | Economical vapor-phase fluorination processes developed | Industrial-scale manufacturing became feasible, reducing costs |
1982 | First commercial agrochemical (fluazifop-butyl) launched | Validated TFMP's biological efficacy, stimulating further R&D investment |
1986-2000 | Flazasulfuron, chlorfluazuron, and fluazinam commercialized | Demonstrated TFMP versatility across herbicide, insecticide, and fungicide classes |
2000s | Tipranavir (antiviral) approved; multiple candidates enter clinical trials | Confirmed TFMP utility in pharmaceuticals beyond agrochemicals |
2010-Present | >20 TFMP agrochemicals with ISO names; diverse pharmaceutical candidates in development | Established TFMP as privileged scaffold in bioactive compound design |
Pharmaceutical adoption followed closely behind agrochemical successes. By 2021, five TFMP-containing pharmaceuticals and two veterinary products had gained market approval, with tipranavir emerging as a prominent antiviral agent for HIV treatment [1]. This non-peptidic inhibitor of HIV protease incorporates a 2,5-CTF building block, leveraging the trifluoromethyl group's ability to enhance binding through hydrophobic interactions and fluorine-specific bonding with target enzymes [1] . The evolution continues with current estimates indicating approximately 40% of pharmaceuticals contain fluorine, of which nearly 20% incorporate a trifluoromethyl group. Numerous TFMP derivatives are undergoing clinical evaluation across therapeutic areas, confirming their transition from niche compounds to central scaffolds in modern drug discovery [1] .
6-Methyl-2-(4-trifluoromethylbenzoyl)pyridine represents a structurally optimized derivative within the trifluoromethylpyridine class, specifically engineered to maximize interactions with biological targets through strategic placement of electron-withdrawing and hydrophobic substituents. The molecule features a ketone bridge connecting two aromatic systems: a 6-methylpyridine ring and a 4-trifluoromethylphenyl group. This arrangement creates an extended conjugated system with distinct electronic properties that influence molecular conformation, binding affinity, and metabolic stability. The 6-methyl group ortho to the pyridyl nitrogen exerts steric and electronic effects that modulate the nitrogen's basicity (pKa ~3.5-4.5), while the para-trifluoromethyl group on the benzoyl moiety enhances lipophilicity (logP ~3.2) without excessive steric bulk [1] . This balanced lipophilicity facilitates membrane permeation while maintaining water solubility necessary for biological distribution.
The compound's design leverages three key structural advantages for bioactivity optimization:
Table 2: Structural Features and Functional Roles of 6-Methyl-2-(4-trifluoromethylbenzoyl)pyridine
Structural Element | Physicochemical Properties | Biological Roles |
---|---|---|
Pyridine ring | pKa reduced by methyl group (predicted 3.5-4.5); hydrogen bond acceptor capacity | Coordinates metal ions; forms hydrogen bonds with serine, tyrosine, or histidine residues |
6-Methyl substituent | Steric bulk (van der Waals radius ~2.0Å); electron-donating effect (+I) | Shields adjacent positions from metabolism; modulates pyridine ring electronics; engages in hydrophobic interactions |
Benzoyl bridge | Planar conjugated system; dipole moment ~3.5D | Maintains coplanarity for optimal π-stacking; provides rotational constraint for binding pose stability |
4-Trifluoromethylphenyl | Strong electron-withdrawal (σp=0.54); high lipophilicity (πR=0.88); reduced polar surface area | Enhances membrane permeability; participates in orthogonal dipole interactions; stabilizes binding through fluorine-specific contacts |
This compound serves as a versatile intermediate in synthesizing pharmacologically active molecules, particularly kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Its synthetic versatility stems from multiple reactive sites: the pyridyl nitrogen can undergo alkylation or metal-catalyzed cross-coupling, the ketone carbonyl can be converted to oximes or hydrazones for bioisosteric replacement, and the methyl group can be oxidized to an aldehyde for further derivatization [1] [5]. In molecular hybridization strategies, the compound has been conjugated with known pharmacophores like chalcones to produce hybrid molecules with dual mechanisms of action. For instance, structural analogs containing malonate and pyridine moieties demonstrated significant antiviral activity against cucumber mosaic virus (EC50 186.2-211.5 μg mL-1), outperforming reference compound ningnanmycin (EC50 330.5 μg mL-1) [5]. This highlights the scaffold's utility in enhancing biological activity through rational structural modification.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1